callytriol C

Description

Significance of Marine Natural Products in Scientific Discovery

Marine organisms represent a significant and largely underexplored source of structurally diverse and biologically active secondary metabolites. The unique and often extreme conditions of marine environments have driven the evolution of specialized chemical compounds with novel structures and mechanisms of action researchgate.netnih.goveco-vector.com. These marine natural products (MNPs) have garnered increasing attention in chemical biology and drug discovery due to their potential as leads for new therapeutic agents researchgate.netnih.govacs.orgfrontiersin.org. Compared to terrestrial sources, marine organisms offer exceptional chemical diversity researchgate.net. By the end of 2016, approximately 28,500 MNPs had been identified, with a significant proportion exhibiting cytotoxic and anticancer properties, among other activities such as anti-inflammatory, antimicrobial, and antiviral effects researchgate.netacs.orgfrontiersin.org. The exploration of marine biodiversity continues to yield promising candidates for pharmaceutical development researchgate.netnih.govfrontiersin.org.

Overview of Polyacetylene Triols from Marine Organisms

Polyacetylenes constitute a significant class of natural products characterized by the presence of multiple carbon-carbon triple bonds. These compounds are found in various terrestrial and marine organisms, including plants, fungi, bacteria, and marine invertebrates, particularly sponges mdpi.commdpi.commdpi.comencyclopedia.pub. Marine sponges, in particular, are prolific producers of polyacetylenes with diverse structural features and biological activities mdpi.commdpi.comencyclopedia.pub. Polyacetylene triols are a specific subset of these compounds containing three hydroxyl groups in addition to acetylene (B1199291) functionalities. Research into marine-derived polyacetylenes has revealed a range of biological properties, contributing to their interest in natural products research mdpi.commdpi.comencyclopedia.pub.

Contextualization of Callytriol C within the Callyspongia Metabolome

The genus Callyspongia (family Callyspongiidae) encompasses a group of demosponges found predominantly in tropical ecosystems nih.govresearchgate.net. Callyspongia species are recognized as a rich source of bioactive compounds, contributing significantly to the study of marine natural products mdpi.comencyclopedia.pubnih.govresearchgate.netmdpi.comnih.gov. The metabolome of Callyspongia is known to include various classes of compounds, such as polyacetylenes, terpenoids, steroids, alkaloids, and polyketides mdpi.comencyclopedia.pubnih.govresearchgate.net. Among these, polyacetylenes are a major class of metabolites isolated from Callyspongia sponges mdpi.comencyclopedia.pubnih.govresearchgate.net. This compound is a specific polyacetylene triol that has been isolated from the marine sponge Callyspongia truncata mdpi.comacs.orgcapes.gov.br. Its discovery is part of broader investigations into the chemical diversity and biological potential of compounds produced by species within the Callyspongia genus mdpi.comencyclopedia.pubnih.govresearchgate.netmdpi.comnih.gov.

Detailed research findings regarding this compound include its isolation alongside other related polyacetylene derivatives, specifically callytriols A, B, D, and E, as well as two polyacetylene hydrocarbons (callytetrayne and callypentayne) and known siphonodiol (B1247534) derivatives, from the methanolic extract of Callyspongia truncata mdpi.comacs.orgcapes.gov.br. The structural elucidation of these compounds, including this compound, was performed using spectroscopic methods mdpi.comacs.org.

Research has indicated that the callytriol series (A-E), including this compound, exhibits biological activities. Specifically, these triols demonstrated potent metamorphosis-inducing activity in the larvae of the ascidian Halocynthia roretzi and antifouling activity against the larvae of the barnacle Balanus amphitrite mdpi.comencyclopedia.pubacs.org.

The reported biological activities for the callytriols (A-E) are summarized in the table below:

| Compound | Organism Tested (Metamorphosis Induction) | ED100 (µg/mL) | Organism Tested (Antifouling Activity) | ED50 (µg/mL) |

| Callytriols A-E | Halocynthia roretzi larvae | 0.13 - 1.3 | Balanus amphitrite larvae | 0.24 - 4.5 |

Note: ED100 represents the effective dose inducing 100% metamorphosis; ED50 represents the effective dose inhibiting settlement by 50%. Data is presented for the mixture of callytriols A-E as reported in the source mdpi.comencyclopedia.pubacs.org.

It is important to note that this compound is distinct from calcitriol (B1668218), which is the active form of Vitamin D and has a different chemical structure and biological function, primarily related to calcium homeostasis and gene regulation through the Vitamin D receptor (VDR) nih.govresearchgate.netmdpi.comresearchgate.netwikipedia.org. The PubChem database entry for CID 5280453 corresponds to Calcitriol, not this compound nih.gov.

Structure

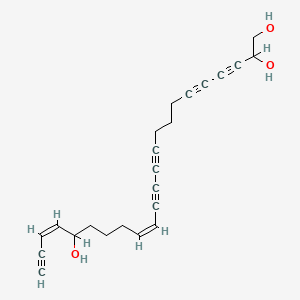

2D Structure

3D Structure

Properties

CAS No. |

185548-40-7 |

|---|---|

Molecular Formula |

C23H24O3 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(14Z,20Z)-tricosa-14,20-dien-3,5,10,12,22-pentayne-1,2,19-triol |

InChI |

InChI=1S/C23H24O3/c1-2-3-18-22(25)19-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20-23(26)21-24/h1,3,10,12,18,22-26H,7,9,11,14,16,19,21H2/b12-10-,18-3- |

InChI Key |

MCGQEEDLOVPSRE-WUYTVGJRSA-N |

SMILES |

C#CC=CC(CCCC=CC#CC#CCCCC#CC#CC(CO)O)O |

Isomeric SMILES |

C#C/C=C\C(CCC/C=C\C#CC#CCCCC#CC#CC(CO)O)O |

Canonical SMILES |

C#CC=CC(CCCC=CC#CC#CCCCC#CC#CC(CO)O)O |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Callytriol C

Original Source Organisms and Ecological Niche

Callytriol C was first isolated from a marine sponge. Marine sponges are sessile, filter-feeding organisms belonging to the phylum Porifera. They inhabit diverse marine environments, from shallow coastal waters to the deep sea. Their ecological niche often involves living attached to substrates such as rocks or coral reefs. wikipedia.orgnih.gov

Callyspongia truncata as a Producer Species

Callyspongia truncata has been identified as a source organism for this compound. encyclopedia.pubmdpi.comacs.orgpherobase.comresearchgate.net This species of marine sponge is known to produce a variety of polyacetylene derivatives. encyclopedia.pubacs.org Studies involving Callyspongia truncata have led to the isolation of callytriols A, B, C, D, and E, among other compounds. encyclopedia.pubmdpi.com

Geographical Distribution of Producing Sponges

Species of the genus Callyspongia, including Callyspongia truncata, are primarily distributed in tropical ecosystems. encyclopedia.pubmdpi.comwikipedia.orgnih.govresearchgate.net Their geographical range notably includes the Central and Western Pacific regions. encyclopedia.pubmdpi.comwikipedia.orgresearchgate.net They are also found in areas of the Indian Ocean, the West Atlantic, and the East Pacific Oceans. encyclopedia.pubmdpi.comnih.govresearchgate.net Callyspongia truncata itself is known to inhabit the Western Central Pacific Ocean, with specific findings reported around Vietnam and Japan. wikipedia.org

Advanced Methodologies for Natural Product Isolation

The isolation of natural products like this compound from complex biological matrices such as marine sponges requires advanced extraction and purification techniques.

Extraction Techniques for Marine Metabolites

The initial step in obtaining marine metabolites from sponges typically involves extraction using various solvents. The choice of solvent can significantly influence the types of compounds extracted. For instance, studies on Callyspongia species have utilized a range of solvents, including methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and mixtures thereof. encyclopedia.pubmdpi.com Specifically, callytriols A-E, including this compound, were obtained from the methanolic extract of Callyspongia truncata. encyclopedia.pubmdpi.com

Chromatographic Fractionation and Purification Strategies

Following extraction, chromatographic techniques are essential for the fractionation and purification of individual compounds from the crude extract. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. While the specific detailed chromatographic steps for isolating this compound are often outlined in primary research articles, general strategies for purifying marine natural products from sponges involve techniques such as column chromatography and high-performance liquid chromatography (HPLC). encyclopedia.pubnih.govnih.govnih.gov These methods allow for the separation of this compound from other co-extracted metabolites, leading to its purification. The elucidation of the structures of compounds like this compound is typically achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). encyclopedia.pubmdpi.com

Chemical Characterization and Structural Elucidation of Callytriol C

Chemical Classification: Polyacetylene Triol Framework

Callytriol C is classified as a polyacetylene triol. nih.gov This classification indicates that its molecular structure features multiple carbon-carbon triple bonds (acetylenes) and three hydroxyl (-OH) groups. These structural characteristics are common among a group of metabolites isolated from Callyspongia species, which are known producers of polyacetylene lipids.

Advanced Spectroscopic Approaches for Structural Confirmation

The definitive structural elucidation of this compound has been achieved through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. its.ac.id These techniques provide detailed information about the arrangement of atoms and the nature of chemical bonds within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-Hydrogen Frameworks

High-resolution 1H and 13C NMR spectroscopy are indispensable tools in determining the carbon-hydrogen framework of this compound. Analysis of 1H NMR spectra provides information on the types of protons present, their chemical environments (indicated by chemical shifts), and their connectivity to neighboring protons (revealed by coupling patterns and constants). 13C NMR spectroscopy complements this by identifying the different types of carbon atoms in the molecule and their hybridization states.

Specific 1H NMR data reported for this compound (measured in MeOH-d4 at 500 MHz) includes signals at δ 3.54 (dd, 11.2 and 6.6 Hz, H-1), δ 3.57 (dd, 11.2 and 5.1 Hz, H-1), δ 4.33 (dd, 6.6 and 5.1 Hz, H-2), and δ 2.42 (t, 7.0 Hz, H-7). These chemical shifts and coupling constants are characteristic of protons in specific structural environments within the molecule, such as those adjacent to hydroxyl groups or involved in unsaturated systems.

Elucidation of Complex Unsaturation Patterns (e.g., double and triple bonds)

Spectroscopic data, particularly NMR and potentially Infrared (IR) and Ultraviolet (UV) spectroscopy, are crucial for identifying and locating the double and triple bonds within the this compound structure. its.ac.id The presence of signals characteristic of sp and sp2 hybridized carbons in the 13C NMR spectrum, along with vinylic and acetylenic proton signals in the 1H NMR spectrum, confirms the presence of unsaturation. Analysis of coupling constants in the 1H NMR and correlations in 2D NMR experiments like COSY and HMBC helps to map the connectivity across these unsaturated centers and determine their positions within the aliphatic chain.

Differentiating Stereochemical and Geometrical Isomers (e.g., E/Z isomerism)

NMR spectroscopy is also vital for establishing the stereochemistry of this compound, including the configuration of double bonds (E/Z isomerism) and chiral centers. The coupling constants between vinylic protons in the 1H NMR spectrum are particularly informative for determining the geometry of double bonds. For example, a large coupling constant (typically > 15 Hz) indicates a trans or E configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis or Z configuration. its.ac.id The original research on callytriols noted that callytriols D and E were identified as geometrical isomers of callytriols C and B, respectively, with specific coupling constants supporting their E configurations (e.g., J20,21 = 15.7 Hz for 20E-callytriol C). its.ac.id Chiral centers are typically assigned based on analysis of coupling constants, NOE correlations in NMR experiments, or potentially through chemical derivatization and comparison with known standards or computational methods.

Here is a table summarizing the selected 1H NMR data for this compound from the provided source:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Spectrometer Frequency (MHz) |

| H-1 | 3.54 | dd | 11.2, 6.6 | MeOH-d4 | 500 |

| H-1 | 3.57 | dd | 11.2, 5.1 | MeOH-d4 | 500 |

| H-2 | 4.33 | dd | 6.6, 5.1 | MeOH-d4 | 500 |

| H-7 | 2.42 | t | 7.0 | MeOH-d4 | 500 |

Comparative Structural Analysis with Related Callytriol Analogues (e.g., Callytriols A, B, D, E)

This compound is part of a family of related polyacetylene triols isolated from Callyspongia species, including Callytriols A, B, D, and E. its.ac.id Comparative structural analysis of these analogues provides insights into the common polyacetylene triol framework and the variations that distinguish each congener. Differences often lie in the length of the carbon chain, the number and positions of double and triple bonds, the location of hydroxyl groups, and the stereochemistry of unsaturated centers or chiral carbons.

For instance, this compound was identified as 19-hydroxysiphonodiol, suggesting a close structural relationship to siphonodiol (B1247534), another compound found in Callyspongia. its.ac.id Callytriols D and E were characterized as geometrical isomers of Callytriols C and B, respectively, highlighting variations solely in double bond configuration. its.ac.id Studying the spectroscopic data and chemical reactions of these analogues allows researchers to confirm the proposed structures and understand the biosynthetic pathways that lead to their formation in the marine sponge.

Biosynthetic Pathways and Precursors of Callytriol C

Proposed Biosynthetic Origins within Marine Sponges (e.g., Polyketide Synthase (PKS) pathways)

Callytriol C, along with other callytriols (Callytriol A, B, D, and E) and related polyacetylene lipids (callyspongynes A and B), have been isolated from species of the genus Callyspongia, including Callyspongia truncata and Callyspongia sp. wikipedia.orgnih.govnih.gov. Marine sponges are well-established as prolific sources of structurally diverse natural products, with many of these compounds being produced by their associated microbial symbionts.

The polyacetylene structure of this compound suggests a biosynthetic origin likely involving fatty acid synthesis or polyketide synthase (PKS) pathways, or a combination thereof. PKS enzymes are known to be involved in the biosynthesis of a wide array of secondary metabolites in marine bacteria and other microorganisms associated with sponges. While specific studies detailing the involvement of PKS pathways directly in this compound biosynthesis were not identified in the reviewed literature, the nature of polyacetylenes as elongated carbon chains with characteristic functional groups aligns with the capabilities of PKS or related enzymatic machinery found in microbial producers.

Callytriols A-E have been isolated from the methanolic extract of Callyspongia truncata. wikipedia.orgnih.govnih.gov.

Here is a table summarizing the Callyspongia species from which this compound and other callytriols have been reported:

| Compound | Source Species |

| This compound | Callyspongia truncata, Callyspongia sp. wikipedia.orgnih.govnih.gov |

| Callytriol A | Callyspongia truncata wikipedia.orgnih.govnih.gov |

| Callytriol B | Callyspongia truncata wikipedia.orgnih.govnih.gov |

| Callytriol D | Callyspongia truncata wikipedia.orgnih.govnih.gov |

| Callytriol E | Callyspongia truncata wikipedia.orgnih.govnih.gov |

Elucidation of Key Enzymatic Transformations in in vivo Biosynthesis

Specific enzymatic transformations involved in the in vivo biosynthesis of this compound have not been explicitly elucidated in the literature surveyed. While polyacetylene biosynthesis generally involves a series of desaturation, elongation, and oxidation steps, the precise enzymes and their mechanisms responsible for the formation of the unique structure of this compound within its native producer (likely a microbial symbiont) remain to be detailed.

Precursor Incorporation Studies and Metabolic Labeling Investigations

Detailed precursor incorporation studies or metabolic labeling investigations specifically focused on the biosynthesis of this compound were not found in the conducted search. Such studies, typically employing isotopically labeled precursors like acetate (B1210297) or fatty acids, are standard approaches to trace the building blocks and intermediates in a biosynthetic pathway and would be necessary to experimentally confirm the proposed origins and enzymatic steps involved in this compound formation.

Synthetic Strategies Towards Callytriol C and Its Analogues

Retrosynthetic Analysis of the Callytriol C Scaffold

Retrosynthetic analysis of the calcitriol (B1668218) scaffold, serving as a model for "this compound," typically involves disconnecting the molecule into key building blocks. A common strategy is the disconnection of the C5-C6 or C6-C7 bond within the conjugated triene system, leading to two main fragments: the A-ring precursor and the CD-ring/side chain precursor. researchgate.net This convergent approach is favored in total synthesis as it allows for the independent preparation of complex fragments, which are then coupled in a later stage. researchgate.netnih.gov

Another key disconnection point is often the bond connecting the side chain to the CD-ring system (e.g., at C17 or C20), simplifying the synthesis of the CD-ring core. Retrosynthetic strategies also consider the introduction of the hydroxyl groups and the establishment of the correct stereochemistry at multiple chiral centers (C1, C3, C20, C25, and the chiral centers within the side chain). researchgate.net Radical retrosynthesis has also been explored for addressing the CD-ring system. nih.gov

Total Synthesis Efforts and Methodological Innovations

A widely used convergent strategy involves the coupling of an A-ring phosphine (B1218219) oxide or phosphonate (B1237965) with a CD-ring ketone, often via a Wittig-type or Horner-Wadsworth-Emmons reaction, to form the C5-C6 double bond of the triene system. symeres.comunirioja.es This approach allows for the introduction of modifications in either the A-ring or the CD-ring/side chain fragments before the final coupling step, providing flexibility for analogue synthesis. nih.gov

Approaches to Constructing the Polyacetylene Core

While calcitriol features a conjugated triene (three double bonds), the synthesis of natural products containing multiple carbon-carbon triple bonds (polyacetylenes) involves distinct methodologies that are relevant to the construction of extended unsaturated systems. Polyacetylenes are a substantial class of natural products with unique carbon-carbon triple bond functionality. nih.govnih.gov

Methods for constructing polyacetylene chains often rely on transition-metal-catalyzed cross-coupling reactions between sp-hybridized carbon centers. researchgate.net Reactions such as the Cadiot-Chodkiewicz coupling and Sonogashira cross-coupling are prominent in polyacetylene synthesis, allowing for the controlled formation of carbon-carbon triple bonds. researchgate.netresearchgate.net While calcitriol's core is a triene, not a polyacetylene, the principles of constructing conjugated unsaturated systems using controlled coupling reactions are broadly applicable in natural product synthesis. The formation of the conjugated triene in calcitriol synthesis typically involves specific reactions like the Wittig-Horner coupling, which establishes the crucial C5-C6 double bond. symeres.comunirioja.es Photoisomerization is often employed in the late stages to achieve the desired Z-configuration of the C5-C6 double bond and the E-configuration of the C7-C8 double bond in the biologically active 5Z,7E-triene motif. researchgate.net

Stereoselective Installation of Hydroxyl Groups

The stereoselective introduction of hydroxyl groups at specific positions, particularly at C1 and C25, is critical for the biological activity of calcitriol and its analogues. nih.gov

The 1α-hydroxylation is a key step. In biological systems, this is catalyzed by the enzyme CYP27B1, primarily in the kidneys. nih.govmdpi.com In synthetic schemes, achieving stereoselective 1α-hydroxylation can be challenging. One approach involves the stereoselective 1α-hydroxylation of protected (5E)-calciferol derivatives, for instance, using selenium dioxide in the presence of an oxidant. researchgate.net Enzymatic approaches using peroxygenases have also shown promise for selective hydroxylation at C1 and C25. mdpi.comnih.gov

The 25-hydroxylation is another crucial step, occurring naturally in the liver catalyzed by CYP2R1 and other enzymes. nih.gov Synthetically, the C25 hydroxyl group is typically introduced as part of the side chain synthesis before coupling with the CD-ring fragment. Stereocontrol at C25 is important, especially when this center is chiral due to side chain modifications. Strategies might involve using chiral building blocks or employing stereoselective reactions during side chain construction. researchgate.net

Partial Synthesis and Derivatization for Structure-Activity Relationship Studies

Partial synthesis and derivatization play a significant role in the study of calcitriol analogues, particularly for exploring structure-activity relationships (SAR). mdpi.comresearchgate.netnih.gov By synthesizing modified versions of the molecule, researchers can investigate how changes in specific parts of the structure affect binding affinity to the vitamin D receptor (VDR) and biological activity. unirioja.esmdpi.comnih.gov

Partial synthesis often involves starting from readily available vitamin D precursors, such as vitamin D2 or vitamin D3, and selectively modifying specific regions, such as the side chain or the A-ring. nih.govresearchgate.net This can be more efficient than total synthesis for generating a library of analogues with variations in a particular part of the molecule.

Derivatization involves chemical modifications of the existing hydroxyl groups or other functionalities in calcitriol or its analogues. This can include protection/deprotection strategies, oxidation, reduction, or the introduction of new functional groups. google.com These studies have provided valuable insights into the structural requirements for VDR binding and the modulation of biological responses. nih.govnih.gov Modifications to the side chain, in particular, have been a focus for developing analogues with altered pharmacological properties, such as reduced calcemic activity and enhanced anti-proliferative effects. unirioja.esresearchgate.netnih.gov

Biological and Ecological Functions of Callytriol C

Metamorphosis-Inducing Activity in Marine Invertebrates

Callytriol C has been identified as a potent inducer of metamorphosis in the larvae of certain marine invertebrates. mdpi.comacs.orgresearchgate.net This activity is particularly notable in ascidians. mdpi.comacs.orgresearchgate.net

Specificity towards Ascidian Larvae (e.g., Halocynthia roretzi)

Studies have demonstrated that this compound, along with other callytriols (A-E), exhibits potent metamorphosis-inducing activity in the larvae of the ascidian Halocynthia roretzi. mdpi.comacs.orgencyclopedia.pub The effective concentration for inducing 100% metamorphosis (ED100) for these compounds ranged from 0.13 to 1.3 µg/mL. mdpi.comacs.orgencyclopedia.pub This suggests a specific interaction with the biological pathways that regulate metamorphosis in this species. acs.orgmdpi.com

Experimental Models and in vitro Larval Bioassays

The metamorphosis-inducing activity of this compound is typically assessed using in vitro larval bioassays. acs.orgindiaenvironmentportal.org.in In these assays, laboratory-reared larvae of target organisms, such as Halocynthia roretzi, are exposed to varying concentrations of the compound. acs.orgresearchgate.net The percentage of larvae that undergo metamorphosis within a specified time period is then observed and quantified to determine the effective concentration (ED100 or ED50). mdpi.comacs.orgindiaenvironmentportal.org.in This experimental approach allows for controlled evaluation of the compound's activity. indiaenvironmentportal.org.inresearchgate.net

Antifouling Activity Against Marine Fouling Organisms

In addition to its role in metamorphosis induction, this compound also demonstrates activity against marine fouling organisms. mdpi.comnih.govacs.orgindiaenvironmentportal.org.in Biofouling, the accumulation of marine organisms on submerged structures, is a significant issue, and natural compounds with antifouling properties are of interest as potential environmentally benign alternatives to traditional biocides. indiaenvironmentportal.org.indoi.orgmdpi.com

Efficacy Against Barnacle Larvae (e.g., Balanus amphitrite)

This compound, along with other callytriols, has shown antifouling activity against the larvae of the barnacle Balanus amphitrite. mdpi.comnih.govacs.orgindiaenvironmentportal.org.in The effective concentration causing 50% inhibition of larval settlement (EC50) for the callytriols against B. amphitrite larvae ranged from 0.24 to 4.5 µg/mL. mdpi.comacs.org This indicates that this compound can deter the settlement of a common and problematic fouling organism. mdpi.comindiaenvironmentportal.org.indoi.org

Settlement Inhibition Assays and Biofouling Prevention Research

The antifouling activity of this compound is evaluated using settlement inhibition assays. nih.govacs.orgindiaenvironmentportal.org.in These bioassays involve exposing the larvae of fouling organisms, such as barnacle cyprids, to surfaces treated with the compound or to the compound in the surrounding water. indiaenvironmentportal.org.inresearchgate.net The degree of inhibition of larval settlement compared to control groups is measured to determine the compound's efficacy as an antifoulant. indiaenvironmentportal.org.inresearchgate.net Research in this area contributes to the search for natural product antifoulants as alternatives to synthetic biocides. indiaenvironmentportal.org.indoi.orgmdpi.com

Here is a summary of the biological activities of this compound and its congeners:

| Compound | Source | Metamorphosis-Inducing Activity (H. roretzi ED100 µg/mL) | Antifouling Activity (B. amphitrite EC50 µg/mL) |

| Callytriol A | Callyspongia truncata | 0.13-1.3 | 0.24-4.5 |

| Callytriol B | Callyspongia truncata | 0.13-1.3 | 0.24-4.5 |

| This compound | Callyspongia truncata | 0.13-1.3 | 0.24-4.5 |

| Callytriol D | Callyspongia truncata | 0.13-1.3 | 0.24-4.5 |

| Callytriol E | Callyspongia truncata | 0.13-1.3 | 0.24-4.5 |

| Callytetrayne | Callyspongia truncata | 0.13-1.3 | Not specified in source |

| Callypentayne | Callyspongia truncata | 0.13-1.3 | Not specified in source |

Note: The ED100 and EC50 values are presented as a range for the group of callytriols and related polyacetylenes as reported in the source. Specific values for each individual callytriol were not consistently differentiated within the provided snippets.

Comparative Biological Profiling of this compound and its Congeners

This compound is part of a group of polyacetylene derivatives isolated from Callyspongia truncata, which includes callytriols A-E, callytetrayne, and callypentayne. mdpi.comacs.orgacs.org Comparative studies have shown that all of these compounds exhibit potent metamorphosis-inducing activity in Halocynthia roretzi larvae. mdpi.comacs.orgacs.org The callytriols (A-E) specifically have also demonstrated antifouling activity against Balanus amphitrite larvae. mdpi.comacs.orgacs.org While the metamorphosis-inducing activity appears to be a shared characteristic among these polyacetylenes, the antifouling activity against barnacles was specifically noted for the triol derivatives. mdpi.comacs.org This suggests that the presence of the triol functional groups may play a role in the antifouling mechanism against barnacle larvae.

Mechanistic Investigations of Callytriol C Bioactivity in Model Organisms

Molecular Targets and Receptor Interactions

While detailed molecular targets and receptor interactions specifically for callytriol C in marine larvae are not extensively described in the provided search results, research on similar compounds and related biological processes offers some insights.

Studies on other bioactive compounds, particularly those influencing larval settlement and metamorphosis in marine organisms, often point towards interactions with chemosensory pathways. researchgate.net Larvae of many marine invertebrates use chemical cues to identify suitable substrates for settlement and metamorphosis. researchgate.net For instance, ascidian larvae are known to exhibit metamorphosis-inducing responses to certain compounds. acs.orgnih.gov The potent metamorphosis-inducing activity of this compound in ascidian larvae suggests it likely interacts with components of their chemosensory or developmental signaling pathways. acs.org

In broader biological contexts, related compounds like calcitriol (B1668218) (1,25-dihydroxyvitamin D3) are known to act as ligands for nuclear receptors, such as the Vitamin D Receptor (VDR), modulating gene expression. nih.govmdpi.comnih.govdrugbank.comnih.gov While this compound is structurally distinct from calcitriol, the principle of small molecules interacting with specific receptors to influence cellular processes is relevant. However, direct evidence of this compound interacting with specific receptors like VDR or other known chemosensory receptors in marine larvae is not present in the search results. Putative targets for calcitriol in other systems include the vitamin D receptor (VDR), histamine (B1213489) H3 receptor (H3R), endocannabinoid receptors (CB1 and CB2), nuclear receptor NR1H3, patched-1 (PTCH1) protein, opioid receptor NOP, and phosphodiesterase enzymes PDE3A and PDE5A, identified through network pharmacology and molecular docking studies in the context of depression and anxiety mdpi.comnih.gov. VDR, a member of the nuclear receptor superfamily, is a key target for calcitriol, forming a complex with the retinoic acid X receptor (RXR) to modulate gene expression mdpi.comdrugbank.com.

Cellular and Biochemical Pathways Modulated by this compound

The observed bioactivities of this compound, such as inducing metamorphosis and inhibiting barnacle larval settlement, imply modulation of specific cellular and biochemical pathways critical for these processes in marine larvae. acs.orgnih.govnih.gov

This compound has been reported to show potent metamorphosis-inducing activity in the larvae of the ascidian Halocynthia roretzi. acs.orgnih.govnih.gov Metamorphosis in marine invertebrates is a complex developmental process involving significant cellular differentiation and morphological changes, often triggered by environmental cues, including chemical signals. researchgate.net The ability of this compound to induce this process suggests it interferes with or activates signaling pathways that regulate larval development and the initiation of differentiation programs necessary for the transition to the sessile adult form. acs.orgnih.gov The ED100 values for callytriols A-E, including this compound, for inducing metamorphosis in H. roretzi larvae ranged from 0.13 to 1.3 µg/mL. acs.orgnih.gov

While the specific pathways modulated by this compound are not detailed, in other biological contexts, compounds influencing differentiation often interact with pathways involving nuclear receptors, signaling cascades (e.g., WNT, Notch), and transcription factors that control gene expression related to cell fate determination. nih.govjkns.or.kr Calcitriol, for instance, can inhibit proliferation and promote differentiation in certain cell types by modulating pathways involving VDR, β-catenin, and MYC gene expression. nih.gov In zebrafish models, calcitriol has been shown to influence neurodevelopment and the survival of dopaminergic neurons, highlighting its role in differentiation and development in that model organism. jkns.or.kr

In addition to inducing metamorphosis in ascidians, this compound and other callytriols have demonstrated antifouling activity against the larvae of the barnacle Balanus amphitrite. acs.orgnih.gov Biofouling involves the adhesion and settlement of marine organisms onto submerged surfaces. researchgate.netresearchgate.netdoi.orgmdpi.com Barnacle larval settlement is a key stage in this process, where cyprid larvae explore a surface and, if suitable cues are present, adhere and metamorphose. researchgate.net

The antifouling activity of this compound suggests it interferes with the mechanisms underlying larval adhesion and settlement in barnacles. acs.orgnih.gov This could involve disrupting the perception of settlement cues, affecting the larval adhesive systems, or triggering avoidance responses. researchgate.net The ED50 values for the antifouling activity of callytriols A-E against B. amphitrite larvae ranged from 0.24 to 4.5 µg/mL. acs.orgnih.gov

Chemical factors, including natural products, are known to influence larval settlement in fouling organisms. researchgate.net Some compounds deter settlement, while others can induce it. researchgate.net The mechanisms can involve interfering with larval sensory organs, disrupting signaling pathways related to adhesion proteins, or affecting the physical properties of the larval adhesive. researchgate.net

Data on the bioactivity of callytriols A-E against H. roretzi and B. amphitrite larvae are summarized below:

| Compound | Metamorphosis Induction (H. roretzi ED100, µg/mL) acs.orgnih.gov | Antifouling Activity (B. amphitrite ED50, µg/mL) acs.orgnih.gov |

| Callytriol A | 0.13 | 0.24 |

| Callytriol B | 0.25 | 0.49 |

| This compound | 0.5 | 0.98 |

| Callytriol D | 1.3 | 2.4 |

| Callytriol E | 1.3 | 4.5 |

Note: ED100 refers to the effective dose inducing 100% metamorphosis, and ED50 refers to the effective dose inhibiting settlement by 50%.

Impact on Larval Development and Differentiation Processes

Role in Chemical Ecology and Interspecies Interactions

This compound, as a secondary metabolite produced by the marine sponge Callyspongia truncata, likely plays a role in the chemical ecology of its environment. acs.orgmdpi.comencyclopedia.pubdoi.org Marine organisms, particularly sessile invertebrates like sponges, produce a wide array of secondary metabolites that mediate interactions with other organisms, including defense against predation, competition for space, and deterrence of biofouling. researchgate.netdoi.orgmdpi.comtandfonline.com

The potent antifouling activity of this compound against barnacle larvae suggests it serves as a chemical defense mechanism for Callyspongia truncata, helping to prevent the settlement and growth of epibionts on its surface. acs.orgnih.gov Biofouling can negatively impact sponges by competing for food and space, increasing drag, and potentially facilitating pathogen entry. researchgate.netdoi.org

Furthermore, the metamorphosis-inducing activity of this compound in ascidian larvae could also be a facet of the sponge's chemical interactions, although the ecological advantage of inducing metamorphosis in a potential competitor or associated organism is less immediately clear than deterring fouling. acs.orgnih.gov It might influence the local settlement patterns of other invertebrates, indirectly benefiting the sponge.

The production of such bioactive compounds highlights the complex chemical interactions that occur within marine ecosystems and the ecological roles of natural products in mediating these relationships. doi.orgtandfonline.com

Structure Activity Relationship Sar Studies of Callytriol C and Derivatives

Correlation of Polyacetylene Chain Length and Hydroxylation Patterns with Bioactivity

Data on the activity of several polyacetylenes from Callyspongia truncata indicates a range of potencies:

| Compound | Metamorphosis Induction (ED100 μg/mL) | Antifouling Activity (ED50 μg/mL) |

| Callyspongin A (32) | 0.13 | 0.24 |

| Callyspongin B (33) | 0.13 | 0.24 |

| Callytriol A (34) | 0.13 | 0.24 |

| Callytriol B (35) | 0.13 | 0.24 |

| Callytriol C (36) | 0.13 | 0.24 |

| Callytriol D (37) | 0.13 | 0.24 |

| Callytriol E (38) | 0.13 | 0.24 |

| Siphonodiol (B1247534) (15) | 1.3 | 4.5 |

Note: Data compiled from search result mdpi.com. ED100 is the effective dose for 100% metamorphosis induction; ED50 is the effective dose for 50% antifouling activity.

This table illustrates that this compound and several other polyacetylene derivatives from the same sponge exhibit potent activities, often at similar concentrations, implying that a common structural motif or a narrow range of structural variations within this class is responsible for the observed effects. mdpi.com

Influence of Stereochemistry and Geometrical Isomerism on Biological Effects

Stereochemistry and geometrical isomerism can significantly impact the biological activity of natural products by affecting their three-dimensional shape and how they interact with biological targets. For instance, studies on vitamin D analogues have shown that altered stereoisomerism, such as epimerization at the C-20 position, can lead to significantly different biological profiles, enhancing certain activities like antiproliferative effects while maintaining or altering others. unirioja.es

While specific data on the influence of stereochemistry and geometrical isomerism specifically of this compound on its metamorphosis-inducing and antifouling activities was not detailed in the provided search results, the fact that different isomeric polyacetylene diols have been isolated from Callyspongia species suggests that variations in stereochemistry and double bond geometry are present within this class of compounds. mdpi.com These variations are likely to play a role in the specific biological profile and potency of each isomer. For example, isomeric structures like (3S,18S,4E,16E)-eicosa-1,19-diyne-3,18-diol-4,16-diene (16a) and (−)-(4E,16E)-icosa-4,16-diene-1,19-diyne-3,18-diol (16b) differ in the configuration of their stereogenic centers, which could lead to differences in their biological interactions. mdpi.com Further dedicated SAR studies focusing on synthesized stereoisomers and geometrical isomers of this compound would be necessary to fully understand the impact of these structural features on its specific activities.

Identification of Pharmacophoric Elements for Metamorphosis Induction and Antifouling

Identifying the pharmacophoric elements of this compound involves determining the minimal set of structural features necessary for its metamorphosis-inducing and antifouling activities. Based on the activities of this compound and other related polyacetylenes from Callyspongia truncata, it can be inferred that the polyacetylene backbone and the presence and arrangement of hydroxyl groups are crucial for these biological effects. mdpi.com The consistent observation of potent activity across several callytriol and callyspongin derivatives with variations in chain length and oxygenation patterns suggests a common mechanism of action or interaction with biological targets in the larvae. mdpi.com

The specific arrangement of double and triple bonds within the polyacetylene chain, along with the positions and configurations of the hydroxyl groups, likely constitutes the key pharmacophoric elements. While the precise binding sites or molecular targets responsible for metamorphosis induction and antifouling activity in marine larvae are not explicitly detailed in the search results regarding this compound, understanding these interactions is critical for rational drug design. Studies on other bioactive polyacetylenes have explored their interactions with enzymes and cellular pathways, providing potential avenues for investigating the mechanism of action of this compound. researchgate.netresearchgate.netnih.govresearchgate.net Further research involving truncated analogues, compounds with modified functional groups, and computational modeling could help delineate the essential structural requirements for the observed biological activities of this compound.

Advanced Analytical Methods for Callytriol C Quantification and Monitoring

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are widely employed for the separation, purity assessment, and analysis of Calcitriol (B1668218) in complex matrices. These techniques offer the necessary resolution to separate Calcitriol from impurities, precursors, metabolites, and other co-eluting substances.

Reversed-phase HPLC (RP-HPLC) is a common approach. Studies have utilized C18 stationary phases for the separation of Calcitriol and its related compounds. For instance, a stability-indicating RP-HPLC method for a vitamin D₃ analogue (Calcipotriene, an analog of Calcitriol) and its impurities employed a RP-C18 column (150 × 4.6 mm, 2.7 μm) maintained at 50°C. The mobile phase consisted of a gradient mixture of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran, with detection at 264 nm. This method successfully separated the parent compound from impurities, including pre-Calcipotriene scirp.org. Another HPLC method for detecting calcitriol content in soft capsules used a C18 column (4.6 × 150 mm, 2.7 microns) with gradient elution involving 10% acetonitrile solution and acetonitrile, detected at 265 nm google.com.

UHPLC methods offer enhanced speed and resolution compared to conventional HPLC. A validated UHPLC method for the simultaneous determination of Calcitriol and other vitamins utilized a total analysis time of 35 minutes. The method demonstrated good linearity (R² ≥ 0.9990), recovery (>82%), and precision, suitable for quantifying Calcitriol in dietary supplements nih.govresearchgate.net. The retention time for Calcitriol (CT) was reported as approximately 2.40 minutes in this UHPLC system nih.govresearchgate.net.

Chromatography is also vital for separating degradation products and isomers. For example, LC has been used to separate calcipotriol (B1668217) from its photodegradation products nih.gov. The optimization of mobile phases and column characteristics is crucial for achieving effective separation in such analyses nih.gov.

Detailed chromatographic parameters vary depending on the specific application and matrix. However, common elements include the use of C18 columns, mobile phases containing acetonitrile and water or methanol, and UV detection at wavelengths around 265 nm. scirp.orggoogle.commdpi.comresearchgate.net

Here is an example of chromatographic parameters reported for Calcitriol analysis:

| Parameter | Value | Source |

| Column | C18, 4.6 × 150 mm, 2.7 μm or equivalent | google.com |

| Mobile Phase | Gradient elution: 10% acetonitrile in water and acetonitrile | google.com |

| Flow Rate | 1.2 mL/min | google.com |

| Column Temperature | 33-37 °C | google.com |

| Detection | UV, 265 nm | google.com |

| Sample Volume | 10 microlitres | google.com |

Chromatographic methods are essential for assessing the purity of Calcitriol and for analyzing it within complex mixtures, providing quantitative data and enabling the separation of closely related compounds.

High-Resolution Mass Spectrometry for Metabolomic and Degradation Product Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides highly sensitive and selective methods for the quantification of Calcitriol and the identification of its metabolites and degradation products. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are invaluable for the unequivocal identification of compounds.

LC-MS/MS is a powerful technique for the quantification of Calcitriol, especially in biological samples where concentrations are typically low. Methods using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) have been developed for the determination of Calcitriol in human plasma, often employing internal standards like Calcitriol d6 for accurate quantification. ijbio.com Multiple reaction monitoring (MRM) in positive ionization mode is a common operational mode for sensitive and reproducible quantitative determinations of vitamin D metabolites, including Calcitriol. ijbio.comnih.govviamedica.pl Electrospray ionization (ESI) is suitable for analyzing polar compounds like derivatized Calcitriol ijbio.com. Derivatization with agents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance the ionization efficiency and sensitivity of Calcitriol in LC-MS/MS analysis ijbio.com.

LC-MS/MS methods have demonstrated wide dynamic ranges and good recovery for Calcitriol quantification in human plasma and serum. ijbio.comnih.gov For instance, a method for measuring 1,25-dihydroxyvitamin D₃ (Calcitriol) and 1,25-dihydroxyvitamin D₂ in serum using LC-MS/MS after immunoaffinity extraction offered a linear range of 4.0 to 160.0 pg/mL with analytical recovery between 89.9% and 115.5% nih.gov.

Mass spectrometry is also crucial for the identification and structural elucidation of Calcitriol metabolites and degradation products. Studies investigating the metabolism of Calcitriol and its epimers in cells have utilized mass spectrometry to identify polar and less polar metabolites. nih.gov HRMS provides the accurate mass information needed to propose elemental compositions for unknown compounds, while tandem MS (MS/MS) provides fragmentation patterns that help in determining the structural features of metabolites and degradation products. Mass spectrometry imaging is an emerging technique that can be used for the spatial detection of vitamin D metabolites in tissues jci.org.

Spectroscopic Methods for Conformational Analysis and Intermolecular Interactions

Spectroscopic techniques provide valuable insights into the molecular structure, conformation, and interactions of Calcitriol. While detailed spectroscopic data specifically for Calcitriol's conformational analysis and intermolecular interactions were not extensively detailed in the provided search results, the general application of these methods is recognized in the study of vitamin D analogs and related compounds.

UV-Vis spectroscopy is commonly used in conjunction with HPLC for the detection and quantification of Calcitriol due to its characteristic absorbance in the UV region (around 265 nm). scirp.orggoogle.commdpi.comresearchgate.net This absorbance is related to the conjugated double bonds in the seco-B-ring of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformation of organic molecules. While not explicitly detailed for Calcitriol in the snippets, NMR is routinely used in the structural characterization of vitamin D metabolites and analogs, providing information on bond connectivity, stereochemistry, and conformational preferences in solution.

Infrared (IR) spectroscopy can provide information about the functional groups present in Calcitriol, such as hydroxyl groups and double bonds. This can be useful for verifying the identity of the compound and detecting changes upon degradation or interaction.

Circular Dichroism (CD) spectroscopy can be applied to study the chiral properties and conformation of Calcitriol, particularly how its conformation might change upon binding to proteins or in different environments.

The conformational analysis of vitamin D analogs has been investigated using spectroscopic methods, suggesting their utility in understanding the relationship between structure and biological activity. nih.gov While the provided results did not offer specific examples of Calcitriol's intermolecular interactions studied by spectroscopy, techniques like NMR can be used to probe interactions with binding proteins or membranes by observing changes in chemical shifts or relaxation times. X-ray diffraction, often complemented by spectroscopic methods and theoretical calculations, is used to characterize crystal structures and study intra- and intermolecular interactions in related compounds nih.gov.

The application of these spectroscopic methods, often in combination, provides a comprehensive understanding of Calcitriol's molecular properties, which is essential for interpreting its behavior in various chemical and biological systems.

Future Research Trajectories for Callytriol C

Elucidation of Complete Biosynthetic Pathways in Producing Organisms

Understanding the complete biosynthetic pathway of callytriol C within Callyspongia truncata or its associated microbial symbionts is a critical area for future research. Marine sponges are prolific producers of structurally diverse secondary metabolites, and in many cases, the biosynthesis of these compounds involves complex interactions between the sponge host and its symbiotic microorganisms. researchgate.netdoi.org While this compound has been identified as a natural product from Callyspongia truncata, the specific enzymatic steps and genetic machinery responsible for its production remain largely unknown. acs.orgufrn.brnih.govacs.orgmdpi.commdpi.comresearchgate.net Future studies employing advanced metabolomics, genomics, and transcriptomics techniques are needed to map the genes and enzymes involved in the biosynthesis of the polyacetylene backbone and the introduction of the hydroxyl groups characteristic of this compound. Elucidating these pathways could provide valuable insights into the ecological role of this compound and open avenues for its production through synthetic biology or controlled cultivation of the producing organisms or their symbionts.

Exploration of Novel Biological Activities in Unexplored Systems

Current research has primarily focused on the metamorphosis-inducing activity of this compound in ascidians and its antifouling properties against barnacles. acs.orgacs.orgmdpi.commdpi.comresearchgate.netmdpi.comtandfonline.com However, marine sponges from the genus Callyspongia are known to yield a wide array of bioactive compounds with diverse pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and immunomodulatory effects. nih.govmdpi.comnih.govresearchgate.net This suggests that this compound may possess additional biological activities that have not yet been explored. Future research should investigate the effects of this compound in a broader range of biological systems, including different marine organisms, terrestrial pest species, and potential applications in human health, while strictly excluding studies related to dosage, administration, and safety profiles in humans. High-throughput screening assays and targeted investigations based on the structural features of this compound could reveal novel bioactivities and potential applications.

Development of Sustainable Production Methods (e.g., mariculture, biosynthesis engineering)

The isolation of natural products from marine sponges often involves destructive collection methods, raising concerns about the sustainability of the supply. Callyspongia truncata, the source of this compound, is a marine organism, and its availability in the natural environment may be limited or subject to environmental pressures. wikipedia.org Therefore, developing sustainable production methods for this compound is crucial for its potential future applications. Mariculture, the cultivation of marine organisms, presents a promising approach for the sustainable production of sponge biomass and the compounds they produce. doi.org Research into optimizing the growth conditions of Callyspongia truncata in controlled environments could lead to a reliable and renewable source of this compound. Additionally, advancements in biosynthesis engineering could allow for the transfer of the genes responsible for this compound production into a heterologous host organism, such as bacteria or yeast, enabling large-scale fermentation-based production independent of wild sponge populations. researchgate.net

Engineering of Environmentally Benign Antifouling Coatings based on this compound Analogues

Given the demonstrated antifouling activity of this compound against barnacle larvae, a significant future research trajectory lies in the development of environmentally benign antifouling coatings based on this compound or its synthetic analogues. acs.orgacs.orgmdpi.commdpi.comresearchgate.netmdpi.comtandfonline.com Traditional antifouling paints often rely on toxic heavy metals and biocides that can harm marine ecosystems. acs.orgmdpi.com Natural products like this compound offer a potentially less toxic and more biodegradable alternative. Future research should focus on synthesizing analogues of this compound to optimize their antifouling efficacy, stability in marine environments, and reduce any potential toxicity to non-target organisms. Structure-activity relationship studies will be essential in identifying the key structural features responsible for the antifouling activity. doi.org Furthermore, research is needed to develop effective methods for incorporating this compound or its analogues into coating materials that allow for controlled release and long-term performance in preventing marine biofouling.

Advanced Mechanistic Studies at the Molecular and Cellular Level in Target Organisms

While the biological activities of this compound, such as metamorphosis induction and antifouling, have been observed, the underlying molecular and cellular mechanisms are not yet fully understood. acs.orgacs.orgmdpi.commdpi.comresearchgate.netmdpi.comtandfonline.comnih.gov Future research should delve into the specific interactions of this compound with biological targets in ascidian and barnacle larvae. This could involve identifying the receptors or enzymes that this compound binds to, elucidating the signaling pathways that are activated or inhibited, and understanding the cellular processes that are affected, leading to the observed biological responses. nih.gov Techniques such as target identification assays, gene expression analysis, and cell imaging could provide valuable insights into how this compound exerts its effects. A detailed understanding of these mechanisms is crucial for the rational design of more potent and specific analogues and for assessing the environmental safety of this compound-based applications.

Q & A

Q. What experimental protocols are recommended for isolating callytriol C from natural sources, and how can reproducibility be ensured?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC, column chromatography) guided by phytochemical screening. Key steps include:

- Sample preparation : Use lyophilized plant material to preserve thermolabile compounds.

- Solvent selection : Opt for gradient elution with polar/non-polar solvents (e.g., hexane-ethyl acetate-methanol) to separate terpenoid derivatives .

- Characterization : Combine NMR (1D/2D), mass spectrometry, and comparative retention time analysis against reference standards.

For reproducibility, document solvent ratios, column specifications, and instrumentation parameters (e.g., LC-MS ionization mode) in the Supporting Information .

Q. How can researchers validate the purity of synthesized this compound derivatives?

Purity validation requires a multi-modal approach:

- Chromatographic analysis : Use HPLC with UV/ELSD detectors (≥95% purity threshold).

- Spectroscopic confirmation : Match ¹³C NMR peaks to predicted chemical shifts for functional groups (e.g., hydroxyl, epoxy moieties).

- Quantitative metrics : Report retention factor (Rf) values and melting points in triplicate .

Example Table:

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥95% |

| Melting Point | Differential Scanning Calorimetry | ±2°C of theoretical |

| Residual Solvents | GC-MS | <0.1% (v/v) |

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

Contradictions often arise from variability in assay conditions or compound stability. To address this:

- Control standardization : Include positive/negative controls (e.g., doxorubicin for cytotoxicity assays) and report solvent effects (e.g., DMSO concentration ≤0.1%) .

- Stability testing : Pre-screen this compound under assay conditions (pH, temperature) via LC-MS to detect degradation .

- Meta-analysis : Use PRISMA guidelines to evaluate heterogeneity in literature data, focusing on dose-response curves and cell line selection .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in cancer models?

A robust mechanistic study requires:

- Multi-omics integration : Pair RNA-seq (transcriptomics) with SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, oxidative stress).

- Kinetic assays : Measure ROS generation and caspase-3 activation at 6, 12, and 24-hour intervals .

- In silico validation : Perform molecular docking against predicted targets (e.g., Bcl-2, PI3K) using AutoDock Vina, cross-referencing with PubChem bioactivity data .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

- Non-linear regression : Fit dose-response data to a sigmoidal model (Hill equation) using GraphPad Prism.

- ANOVA with post hoc tests : Apply Tukey’s HSD for multi-group comparisons (e.g., IC₅₀ values across cell lines).

- Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for in vivo tumor progression studies .

Methodological Considerations

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

- Institutional approval : Submit protocols to the IACUC, specifying humane endpoints (e.g., tumor volume ≤2,000 mm³).

- 3Rs adherence : Optimize sample sizes via power analysis to minimize animal use .

- Data transparency : Publish negative results in repositories like Zenodo to reduce publication bias .

Q. What criteria distinguish high-quality spectral data for this compound structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.